molecular formula C11H15N5O B4420227 {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine

{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine

Cat. No.: B4420227
M. Wt: 233.27 g/mol
InChI Key: KTSGGHCMLFJJJR-UHFFFAOYSA-N
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Description

{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine typically involves the reaction of 2-ethoxybenzyl chloride with 1-methyl-1{H}-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where various nucleophiles can replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.

Major Products:

  • Oxidation can yield aldehydes or carboxylic acids.
  • Reduction can produce amines or other reduced derivatives.
  • Substitution can result in various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex tetrazole-containing molecules.

Biology: In biological research, {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor modulation.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent or in the development of novel pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target and context.

Comparison with Similar Compounds

    25B-NBOMe: A compound with a similar benzyl structure but with different substituents, known for its hallucinogenic properties.

    25I-NBOMe: Another related compound with an iodine substituent, also known for its potent psychoactive effects.

Uniqueness: {N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is unique due to its specific combination of the ethoxybenzyl group and the tetrazole ring, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily studied for their psychoactive effects, this compound is explored for its broader applications in chemistry, biology, and medicine.

Biological Activity

{N}-(2-ethoxybenzyl)-1-methyl-1{H}-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11_{11}H15_{15}N5_{5}O
Molecular Weight229.27 g/mol
CAS Number876896-64-9
DensityNot specified
Boiling PointNot specified

Biological Activity Overview

Research indicates that tetrazole derivatives, including this compound, exhibit a range of biological activities, such as:

  • Antimicrobial Activity : Some studies have shown that tetrazole compounds possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
  • Anti-inflammatory Effects : Certain tetrazole derivatives are reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Preliminary research suggests that tetrazoles may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antibacterial activity against various strains of bacteria. The results indicated that certain compounds exhibited significant growth inhibition, suggesting a potential therapeutic application in treating bacterial infections.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of tetrazoles. The study found that specific derivatives reduced inflammatory markers in vitro, indicating their potential use in managing inflammatory conditions.
  • Anticancer Activity : Research published in Cancer Letters highlighted the efficacy of tetrazole derivatives in inducing cell death in specific cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, showcasing the compound's potential as an anticancer agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may interact with key enzymes involved in metabolic pathways, leading to altered cellular function.
  • Receptor Modulation : It could also act as a modulator for specific receptors involved in inflammation and cell proliferation.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-3-17-10-7-5-4-6-9(10)8-12-11-13-14-15-16(11)2/h4-7H,3,8H2,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSGGHCMLFJJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325207
Record name N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

876896-64-9
Record name N-[(2-ethoxyphenyl)methyl]-1-methyltetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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